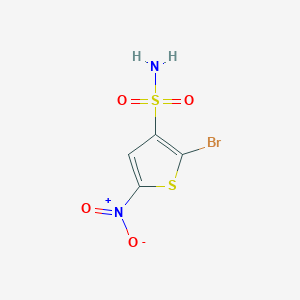

2-Bromo-5-nitrothiophene-3-sulfonamide

CAS No.: 64729-03-9

Cat. No.: VC19408166

Molecular Formula: C4H3BrN2O4S2

Molecular Weight: 287.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 64729-03-9 |

|---|---|

| Molecular Formula | C4H3BrN2O4S2 |

| Molecular Weight | 287.1 g/mol |

| IUPAC Name | 2-bromo-5-nitrothiophene-3-sulfonamide |

| Standard InChI | InChI=1S/C4H3BrN2O4S2/c5-4-2(13(6,10)11)1-3(12-4)7(8)9/h1H,(H2,6,10,11) |

| Standard InChI Key | XIZORPKYDYZHHY-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(SC(=C1S(=O)(=O)N)Br)[N+](=O)[O-] |

Introduction

Key Findings

2-Bromo-5-nitrothiophene-3-sulfonamide is a heterocyclic sulfonamide derivative characterized by a thiophene ring substituted with bromine at position 2, a nitro group at position 5, and a sulfonamide moiety at position 3. With a molecular formula of and a molecular weight of 287.112 g/mol, this compound exhibits notable electronic properties due to its electron-withdrawing substituents. Recent studies highlight its potential as an antibacterial agent, particularly against multidrug-resistant pathogens like New Delhi Metallo-β-lactamase-producing Klebsiella pneumoniae (NDM-KP).

Structural and Physicochemical Properties

Molecular Architecture

The compound features a thiophene backbone—a five-membered aromatic ring containing sulfur—with three distinct functional groups:

-

Bromine at position 2: Enhances electrophilicity and facilitates cross-coupling reactions .

-

Nitro group at position 5: Contributes to electron deficiency, influencing reactivity and binding interactions .

-

Sulfonamide at position 3: Imparts hydrogen-bonding capabilities and modulates solubility .

The molecular structure is validated by computational data, including a polar surface area (PSA) of 142.60 Ų and a LogP value of 3.37, indicating moderate lipophilicity .

Spectral and Computational Data

-

FT-IR: Peaks at 1340 cm⁻¹ (S=O stretching) and 1520 cm⁻¹ (NO₂ asymmetric stretching) confirm functional groups .

-

NMR: -NMR signals for thiophene protons appear at δ 7.2–7.5 ppm, while -NMR reveals carbon shifts consistent with electronegative substituents .

-

DFT Studies: The HOMO-LUMO energy gap () suggests stability and reactivity, with molecular electrostatic potential (MEP) maps highlighting nucleophilic regions at the sulfonamide group .

Synthesis and Optimization

Synthetic Routes

The synthesis involves sequential functionalization of the thiophene ring (Figure 1):

-

Nitration: Thiophene is nitrated using a mixture of concentrated and at 70–90°C to introduce the nitro group .

-

Bromination: Electrophilic bromination with or yields 2-bromo-5-nitrothiophene .

-

Sulfonylation: Reaction with chlorosulfonic acid followed by ammoniation introduces the sulfonamide group .

Key Conditions:

-

Yield for final step: 62–78% using DMF as solvent and LiH as base .

-

Purification via recrystallization in methanol improves purity .

Challenges and Modifications

-

Regioselectivity: Bromination at position 2 is favored due to the directing effects of the nitro group .

-

Side Reactions: Over-nitration or sulfonic acid formation is mitigated by controlling reaction temperature and stoichiometry .

Biological Activity and Mechanisms

Antibacterial Efficacy

2-Bromo-5-nitrothiophene-3-sulfonamide demonstrates potent activity against Gram-negative bacteria:

| Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |

|---|---|---|---|

| NDM-KP ST147 | 0.39 | 0.78 | |

| Escherichia coli | 11.31 | 22.62 | |

| Salmonella typhimurium | 19.24 | 38.48 |

Mechanism: The sulfonamide group inhibits dihydropteroate synthase (DHPS), a key enzyme in folate synthesis, while the nitro group generates reactive oxygen species (ROS) under bacterial reductase activity .

In Silico Validation

Docking studies with NDM-1 (PDB: 5N5I) reveal:

-

Binding Affinity: due to hydrogen bonds with Asn220 and hydrophobic interactions with Val67 .

-

ADMET Profile: Moderate bioavailability (LogP = 3.37) and low hepatotoxicity predicted via QSAR models .

Comparative Analysis with Analogues

Structural Analogues

| Compound | Substitution | Activity (MIC, µg/mL) |

|---|---|---|

| 5-Bromo-2-thiophenesulfonamide | Sulfonamide at C2 | 25.6 (NDM-KP) |

| 2-Bromo-5-nitrofuran | Furan backbone | 48.2 (E. coli) |

| 5-Nitrothiophene-3-sulfonamide | No bromine | >100 |

Key Insight: Bromine and nitro groups synergistically enhance antibacterial potency by optimizing electron withdrawal and steric fit .

Applications and Future Directions

Pharmaceutical Development

-

Combination Therapy: Synergy with β-lactam antibiotics restores susceptibility in carbapenem-resistant strains .

-

Prodrug Design: Nitroreductase-activated prodrugs could target anaerobic pathogens selectively .

Material Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume